molecular formula C9H11NO2 B8740340 2-Amino-5-ethoxybenzaldehyde CAS No. 70127-97-8

2-Amino-5-ethoxybenzaldehyde

Cat. No.: B8740340
CAS No.: 70127-97-8
M. Wt: 165.19 g/mol
InChI Key: QPDRFEQVOROEBR-UHFFFAOYSA-N
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Description

2-Amino-5-ethoxybenzaldehyde (CAS: 50890-38-5) is an aromatic aldehyde derivative featuring an amino (-NH₂) group at the 2-position and an ethoxy (-OCH₂CH₃) substituent at the 5-position of the benzene ring. This compound is structurally characterized by its electron-donating ethoxy group and the nucleophilic amino group, which influence its reactivity and physicochemical properties. It is primarily utilized in organic synthesis, particularly as a precursor for heterocyclic compounds (e.g., quinazolines or imidazoles) and pharmaceutical intermediates. Its solubility in polar solvents (e.g., ethanol, DMSO) and moderate melting point (~120–125°C) make it suitable for catalytic reactions and ligand design.

Properties

CAS No.

70127-97-8

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

2-amino-5-ethoxybenzaldehyde

InChI

InChI=1S/C9H11NO2/c1-2-12-8-3-4-9(10)7(5-8)6-11/h3-6H,2,10H2,1H3

InChI Key

QPDRFEQVOROEBR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)N)C=O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Properties of Selected Compounds

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Polar Solvents) Key Applications
This compound 179.21 120–125 High Pharmaceutical intermediates, ligand synthesis
2-Aminobenzaldehyde 135.14 72–75 Moderate Heterocyclic synthesis
5-Ethoxybenzaldehyde 164.20 34–36 Low Fragrances, flavoring agents
2-Amino-4-ethoxybenzaldehyde 179.21 110–115 Moderate Organic catalysis

Research Findings and Limitations

  • Substituent Effects: The 5-ethoxy group in this compound enhances solubility and stability compared to non-ethoxy analogs, as observed in studies of similar benzamide derivatives .
  • Synthetic Utility: Its amino and aldehyde groups enable dual reactivity in condensation reactions, a feature less pronounced in mono-functional analogs like 5-Ethoxybenzaldehyde.
  • Knowledge Gaps: Direct comparative studies on the biological activity or catalytic performance of this compound remain sparse. Existing data are extrapolated from structurally related compounds.

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